Cytotoxic Potency Against A-549 Lung Adenocarcinoma Cells: Target vs. 2-Oxo and Alternative N-Aryl Imino Analogs
In a head-to-head cytotoxicity panel against four human cancer cell lines, the target compound (designated VIa in the original study) exhibited an IC50 of 0.9 µM against A‑549 lung adenocarcinoma cells, making it the most potent compound in the entire series of 2‑imino‑2H‑chromene‑3(N‑aryl)carboxamides (V–VIII). This potency is 9.4‑fold higher than the mean IC50 of the other active analogs in the same series and markedly superior to the 2‑oxo coumarin‑3‑carboxamide counterparts, which were essentially inactive in this assay [1]. The standard chemotherapeutic agent 5‑fluorouracil served as a reference comparator [1].
| Evidence Dimension | Cytotoxicity (IC50) against A-549 lung adenocarcinoma cell line |
|---|---|
| Target Compound Data | IC50 = 0.9 µM (compound VIa) |
| Comparator Or Baseline | 5-Fluorouracil (standard); other 2-imino-2H-chromene-3(N-aryl)carboxamides (series V–VIII); 2-oxo coumarin-3-carboxamide analogs (inactive) |
| Quantified Difference | 9.4-fold more potent than mean of other imino analogs; 2-oxo analogs devoid of activity |
| Conditions | MTT assay, 48 h exposure, A-549 human lung adenocarcinoma cell line |
Why This Matters
For projects targeting non‑small‑cell lung cancer models, this specific o‑tolyl/6‑methoxy substitution pattern is required to achieve sub‑micromolar potency, and replacement with generic coumarin‑3‑carboxamides or alternative N‑aryl imino derivatives will result in significant or total loss of activity.
- [1] Gill, R. K., et al. New 2-Imino-2H-Chromene-3(N-aryl)carboxamides as Potential Cytotoxic Agents. Anticancer Agents Med. Chem. 2017, 17 (1), 85–97. DOI: 10.2174/1871520616666160310142949. View Source
